molecular formula C12H16O2 B7867353 3-(3,4-Dimethylphenyl)-2-methylpropanoic acid

3-(3,4-Dimethylphenyl)-2-methylpropanoic acid

Cat. No.: B7867353
M. Wt: 192.25 g/mol
InChI Key: PNLCOKWREQQBPM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-2-methylpropanoic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl ring with two methyl groups at positions 3 and 4, and a 2-methylpropanoic acid moiety.

Synthetic Routes and Reaction Conditions:

  • Hydrolysis of Esters: Another approach is the hydrolysis of the corresponding ester, 3-(3,4-dimethylphenyl)-2-methylpropionic acid methyl ester, using a strong base or acid.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.

  • Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic aromatic substitution typically uses strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, aldehydes

  • Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

3-(3,4-Dimethylphenyl)-2-methylpropanoic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand metabolic pathways and enzyme interactions.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and polymers.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethylphenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

  • 3,4-Dimethylphenol: A phenolic compound with similar structural features.

  • 2-Methylpropanoic Acid: A simple carboxylic acid with a similar side chain.

Uniqueness: 3-(3,4-Dimethylphenyl)-2-methylpropanoic acid is unique due to its combination of a phenyl ring with two methyl groups and a 2-methylpropanoic acid moiety, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

3-(3,4-dimethylphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-4-5-11(6-9(8)2)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLCOKWREQQBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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